molecular formula C5H4ClNO2S B1492479 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid CAS No. 29676-72-0

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid

Cat. No.: B1492479
CAS No.: 29676-72-0
M. Wt: 177.61 g/mol
InChI Key: KSRZZXCVCLLRHR-UHFFFAOYSA-N
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Description

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is a heterocyclic compound that features a thiazole ring substituted with a chlorine atom at the 4-position and an acetic acid moiety at the 2-position

Biochemical Analysis

Biochemical Properties

(4-Chloro-thiazol-2-yl)acetic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in metabolic pathways, where it can act as an inhibitor or activator. For instance, it has been observed to inhibit certain enzymes involved in the synthesis of nucleic acids, thereby affecting cellular replication processes . Additionally, (4-Chloro-thiazol-2-yl)acetic acid can bind to proteins, altering their conformation and function, which can lead to changes in cellular signaling pathways .

Cellular Effects

The effects of (4-Chloro-thiazol-2-yl)acetic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates . Moreover, (4-Chloro-thiazol-2-yl)acetic acid can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of (4-Chloro-thiazol-2-yl)acetic acid involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in DNA synthesis, thereby preventing cell replication . Additionally, (4-Chloro-thiazol-2-yl)acetic acid can activate certain signaling pathways by binding to receptor proteins, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Chloro-thiazol-2-yl)acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Chloro-thiazol-2-yl)acetic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to (4-Chloro-thiazol-2-yl)acetic acid has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of (4-Chloro-thiazol-2-yl)acetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At high doses, (4-Chloro-thiazol-2-yl)acetic acid can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

(4-Chloro-thiazol-2-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of nucleotides, leading to reduced nucleotide levels and altered metabolic flux . Additionally, (4-Chloro-thiazol-2-yl)acetic acid can affect the activity of enzymes involved in energy production, resulting in changes in cellular energy levels .

Transport and Distribution

The transport and distribution of (4-Chloro-thiazol-2-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, (4-Chloro-thiazol-2-yl)acetic acid can bind to transport proteins that facilitate its movement across cell membranes, leading to its distribution in various tissues . The compound’s localization can affect its activity and function within cells .

Subcellular Localization

The subcellular localization of (4-Chloro-thiazol-2-yl)acetic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (4-Chloro-thiazol-2-yl)acetic acid may be localized to the nucleus, where it can interact with DNA and affect gene expression . Additionally, its localization to mitochondria can influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1,3-thiazol-2-yl)acetic acid typically involves the reaction of 4-chlorothiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom on the thiazole ring is replaced by the acetic acid moiety. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • Thiazole-4-acetic acid
  • 2-(Phenoxymethyl)-1,3-thiazol-4-yl acetic acid
  • 2-(4-Chlorobenzoylamino)-thiazol-4-yl acetic acid
  • 2-(2-Chlorobenzoylamino)-thiazol-4-yl acetic acid

Uniqueness

2-(4-Chloro-1,3-thiazol-2-yl)acetic acid is unique due to the presence of the chlorine atom at the 4-position of the thiazole ring, which can influence its reactivity and biological activity. This substitution can enhance its antimicrobial properties compared to other thiazole derivatives .

Properties

IUPAC Name

2-(2-chloro-1,3-thiazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c6-5-7-3(2-10-5)1-4(8)9/h2H,1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRZZXCVCLLRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chloro-1,3-thiazol-2-yl)acetic acid
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